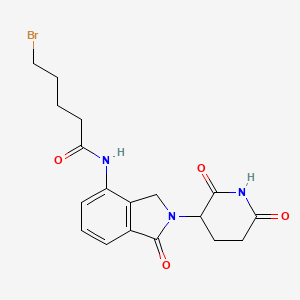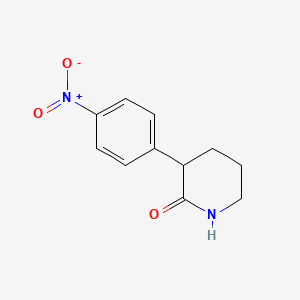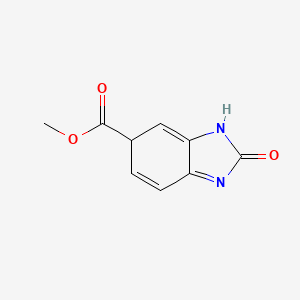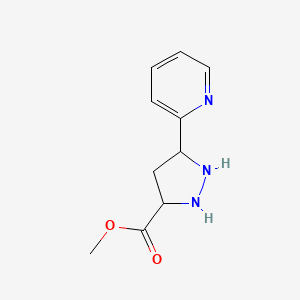
Lenalidomide-CO-C4-Br
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lenalidomide-5-bromopentanamide is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is used to treat multiple myeloma, myelodysplastic syndromes, and other hematological malignancies. The addition of a bromopentanamide group to lenalidomide aims to enhance its pharmacological properties and broaden its applications in scientific research and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lenalidomide-5-bromopentanamide typically involves the bromination of a lenalidomide precursor. One common method includes the bromination of methyl 2-methyl-3-nitrobenzoate using N-bromosuccinimide in a chlorine-free solvent like methyl acetate . This is followed by the cyclization of the brominated intermediate with 3-aminopiperidine-2,6-dione to form the lenalidomide nitro precursor . The final step involves the reduction of the nitro group using iron powder and ammonium chloride .
Industrial Production Methods
Industrial production methods for lenalidomide-5-bromopentanamide focus on scalability and environmental sustainability. A green process has been developed that avoids the use of platinum group metals and minimizes hazardous by-products . This method employs iron powder and ammonium chloride for the reduction step, making it more cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Lenalidomide-5-bromopentanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups.
Reduction: Commonly used in the final step of its synthesis to reduce the nitro group.
Substitution: The bromine atom in the compound can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Iron powder and ammonium chloride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products
The major products formed from these reactions include various derivatives of lenalidomide-5-bromopentanamide, each with unique pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Lenalidomide-5-bromopentanamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its effects on cellular processes and protein interactions.
Medicine: Investigated for its potential to treat various cancers and immune disorders
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
Lenalidomide-5-bromopentanamide exerts its effects by modulating the activity of the CRL4 CRBN E3 ubiquitin ligase complex . This modulation leads to the ubiquitination and subsequent proteasomal degradation of specific proteins, such as IKZF1 and IKZF3, which are involved in multiple myeloma and other hematological malignancies . The compound also affects cytokine production and enhances immune cell activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative with enhanced potency and reduced toxicity.
Mezigdomide and Iberdomide: Newer analogs being studied for their therapeutic potential.
Uniqueness
Lenalidomide-5-bromopentanamide stands out due to its unique bromopentanamide group, which enhances its pharmacological properties and broadens its range of applications. Its ability to modulate the CRL4 CRBN E3 ubiquitin ligase complex more effectively than its analogs makes it a promising candidate for further research and development .
Eigenschaften
Molekularformel |
C18H20BrN3O4 |
|---|---|
Molekulargewicht |
422.3 g/mol |
IUPAC-Name |
5-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide |
InChI |
InChI=1S/C18H20BrN3O4/c19-9-2-1-6-15(23)20-13-5-3-4-11-12(13)10-22(18(11)26)14-7-8-16(24)21-17(14)25/h3-5,14H,1-2,6-10H2,(H,20,23)(H,21,24,25) |
InChI-Schlüssel |
ACCSPOFIPHGKAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-oxo-5-propan-2-yl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12360095.png)



![6-chloro-6H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B12360120.png)

![(Z)-7-[(1R,2E,5S)-5-[(2R)-2-[[(4R)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-2-[(Z)-oct-2-enylidene]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B12360135.png)



![L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(9H-fluoren-9-ylmethyl) ester](/img/structure/B12360152.png)

![Pyrido[3,4-b]pyrazine-6,7(5H)-dicarboxylic acid, 7,8-dihydro-, 6-(1,1-dimethylethyl) ester](/img/structure/B12360159.png)

